Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazolidinone ring: This can be achieved by reacting 3-[2-(3,4-dimethoxyphenyl)ethyl]amine with 4-ethoxybenzaldehyde under acidic conditions to form the corresponding Schiff base, which is then cyclized to form the imidazolidinone ring.
Thioxoimidazolidinone formation: The imidazolidinone is then reacted with a sulfur source, such as Lawesson’s reagent, to introduce the thioxo group.
Acetylation: The thioxoimidazolidinone is acetylated using acetic anhydride to introduce the acetyl group.
Coupling with methyl 4-aminobenzoate: Finally, the acetylated thioxoimidazolidinone is coupled with methyl 4-aminobenzoate under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler ester derivative with similar functional groups.
3,4-Dimethoxyphenylacetic acid: Contains the 3,4-dimethoxyphenyl group but lacks the complex imidazolidinone structure.
4-Ethoxybenzaldehyde: Shares the ethoxyphenyl group but is a simpler aldehyde.
Uniqueness
Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is unique due to its combination of multiple functional groups and complex structure, which imparts distinct chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C31H33N3O7S |
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Molecular Weight |
591.7 g/mol |
IUPAC Name |
methyl 4-[[2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C31H33N3O7S/c1-5-41-24-13-11-23(12-14-24)34-29(36)25(19-28(35)32-22-9-7-21(8-10-22)30(37)40-4)33(31(34)42)17-16-20-6-15-26(38-2)27(18-20)39-3/h6-15,18,25H,5,16-17,19H2,1-4H3,(H,32,35) |
InChI Key |
UZIXWWOLPJZXNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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